![molecular formula C30H34ClN2O2RuS B13693935 [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium is a complex organometallic compound This compound features a ruthenium center coordinated with various ligands, including an amino-diphenylethyl group, a methylbenzenesulfonamidato group, and a trimethylbenzene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include the following steps:
Ligand Preparation: Synthesis of the amino-diphenylethyl and methylbenzenesulfonamidato ligands.
Coordination Reaction: Mixing the ligands with a ruthenium precursor, such as ruthenium trichloride, in a suitable solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated purification systems.
化学反応の分析
Types of Reactions
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands like phosphines or amines; reactions often conducted in inert atmospheres using solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
科学的研究の応用
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium has several scientific research applications:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium exerts its effects involves coordination to molecular targets such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites, leading to the disruption of biological processes. This interaction can trigger apoptosis in cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium: is compared with other ruthenium-based complexes like:
Uniqueness
The uniqueness of [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]ruthenium lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications compared to other similar compounds.
特性
分子式 |
C30H34ClN2O2RuS |
|---|---|
分子量 |
623.2 g/mol |
IUPAC名 |
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide;chlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1 |
InChIキー |
BABSEZBJIPZYQB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


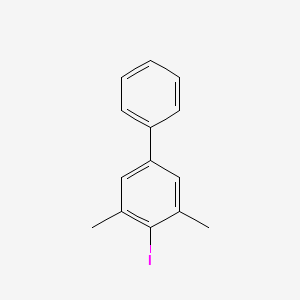

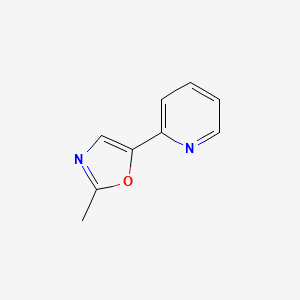
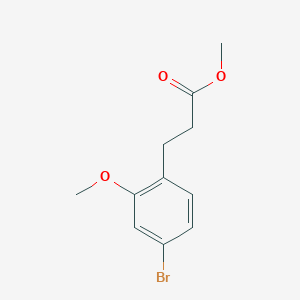

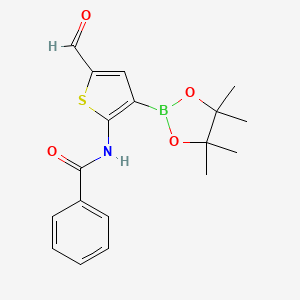
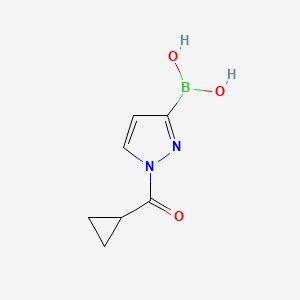
![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
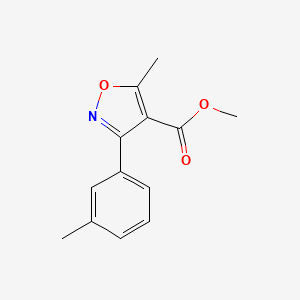


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
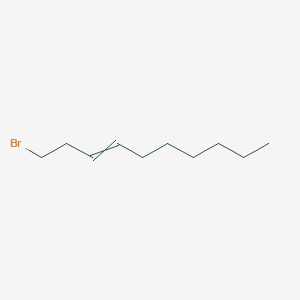
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)
